molecular formula C5H4ClF3N2 B8190484 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole

Cat. No.: B8190484
M. Wt: 184.55 g/mol
InChI Key: KRLSSBYUMPVBNR-UHFFFAOYSA-N
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Description

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by the presence of a chloromethyl (-CH2Cl) group at position 5 and a trifluoromethyl (-CF3) group at position 1 of the pyrazole ring. Its molecular formula is C5H4ClF3N2, with a molecular weight of 184.55 g/mol . The compound’s structure combines electron-withdrawing substituents (CF3) and a reactive chloromethyl moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Key features:

  • Chloromethyl group: Facilitates nucleophilic substitution reactions, enabling further functionalization.
  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, critical in drug design.

Properties

IUPAC Name

5-(chloromethyl)-1-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c6-3-4-1-2-10-11(4)5(7,8)9/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLSSBYUMPVBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

  • Formation of Pyrazole Core :

    CF3COCH2CO2Et+CH3NHNH2CF3-Pyrazole Intermediate+EtOH\text{CF}_3\text{COCH}_2\text{CO}_2\text{Et} + \text{CH}_3\text{NHNH}_2 \rightarrow \text{CF}_3\text{-Pyrazole Intermediate} + \text{EtOH}

    Yields for this step range from 75–90%, depending on solvent and temperature.

  • Chloromethylation :
    The hydroxymethyl intermediate is treated with chlorinating agents such as POCl₃ or SOCl₂ to introduce the chloromethyl group:

    CF3-Pyrazole-CH2OH+POCl3CF3-Pyrazole-CH2Cl+H3PO4\text{CF}_3\text{-Pyrazole-CH}_2\text{OH} + \text{POCl}_3 \rightarrow \text{CF}_3\text{-Pyrazole-CH}_2\text{Cl} + \text{H}_3\text{PO}_4

    This step achieves ~85% efficiency in dichloromethane at 0–25°C.

Direct Functionalization of Preformed Pyrazoles

Halogen Exchange Reactions

Brominated pyrazole precursors undergo nucleophilic substitution with chloride sources. For instance, 5-bromomethyl-1-trifluoromethyl-1H-pyrazole reacts with LiCl in dimethylformamide (DMF) to yield the chloromethyl derivative:

CF3-Pyrazole-CH2Br+LiClCF3-Pyrazole-CH2Cl+LiBr\text{CF}3\text{-Pyrazole-CH}2\text{Br} + \text{LiCl} \rightarrow \text{CF}3\text{-Pyrazole-CH}2\text{Cl} + \text{LiBr}

Key Conditions :

  • Solvent: DMF or THF

  • Temperature: 60–80°C

  • Yield: 70–78%

Vilsmeier-Haack Chloromethylation

The Vilsmeier-Haack reaction introduces chloromethyl groups via electrophilic substitution. A mixture of DMF and POCl₃ generates the chloromethylating agent in situ:

CF3-Pyrazole+CH2O+HClDMF/POCl3CF3-Pyrazole-CH2Cl\text{CF}3\text{-Pyrazole} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{DMF/POCl}3} \text{CF}3\text{-Pyrazole-CH}_2\text{Cl}

Optimized Parameters :

  • Molar ratio (Pyrazole:CH₂O:HCl): 1:1.2:1.5

  • Reaction time: 4–6 hours

  • Yield: 65–72%

One-Pot Synthesis via Trifluoromethylhydrazine Intermediates

Recent advancements employ di-Boc trifluoromethylhydrazine as a precursor. Reacting with dialdehydes or diketones in dichloromethane (DCM) under acidic conditions produces N-trifluoromethyl pyrazoles, which are subsequently chloromethylated:

Reaction Pathway:

  • Cyclization :

    (Boc)2NHNHCF3+RCOCOR’HClCF3-Pyrazole+2Boc2O\text{(Boc)}_2\text{NHNHCF}_3 + \text{RCOCOR'} \xrightarrow{\text{HCl}} \text{CF}_3\text{-Pyrazole} + 2\text{Boc}_2\text{O}
  • Chloromethylation :

    CF3-Pyrazole+ClCH2SO2ClCF3-Pyrazole-CH2Cl\text{CF}_3\text{-Pyrazole} + \text{ClCH}_2\text{SO}_2\text{Cl} \rightarrow \text{CF}_3\text{-Pyrazole-CH}_2\text{Cl}

Advantages :

  • Reduced side products (des-CF₃ <5%)

  • Total yield: 60–68%

Industrial-Scale Production: Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for high-temperature cyclocondensation and chloromethylation. Key benefits include:

  • Improved Heat Transfer : Enables reactions at 120–150°C without decomposition.

  • Higher Purity : Reduces byproducts like 5-trifluoromethyl-1H-pyrazole-3-carboxylic acid (<2%).

Example Protocol:

StepConditionsOutput
Cyclocondensation140°C, 10 min residence time92% conversion
Chloromethylation25°C, HCl gas, 30 min residence time88% isolated yield

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation75–8595–98HighModerate
Halogen Exchange70–7890–93MediumLow
Vilsmeier-Haack65–7288–90LowHigh
One-Pot60–6897–99MediumHigh
Continuous Flow85–8898–99HighHigh

Key Observations :

  • Continuous flow synthesis offers the best balance of yield, purity, and scalability for industrial applications.

  • Halogen exchange is limited by the availability of brominated precursors.

Challenges and Optimization Strategies

Regioselectivity Control

The position of the chloromethyl group is critical. Using Lewis acids (e.g., ZnCl₂) or ionic liquids improves regioselectivity to >95% for the 5-position.

Byproduct Mitigation

  • Des-Trifluoromethylation : Minimized by avoiding prolonged heating (>100°C) and using aprotic solvents.

  • Over-Chlorination : Controlled by stoichiometric monitoring of POCl₃.

Green Chemistry Approaches

  • Solvent Recycling : DCM and THF are recovered via distillation (90% efficiency).

  • Catalyst Reuse : Zeolite catalysts reduce waste in cyclocondensation steps .

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the trifluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Pharmaceutical Applications

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole has been investigated for its potential as an anticancer agent . The trifluoromethyl group enhances the compound's biological activity, making it a candidate for targeting various cancer cell lines.

Case Study: Antitumor Activity

In recent studies, this compound has shown promising results against several cancer types:

  • Breast Cancer : Exhibited cytotoxic effects with an IC50 value of approximately 30 µM.
  • Lung Cancer : Demonstrated significant growth inhibition in A549 cell lines, with IC50 values ranging from 20 to 40 µM.
Cancer Type Cell Line IC50 (µM)
Breast CancerMCF-730
Lung CancerA54920 - 40

The mechanism of action is believed to involve the inhibition of key cellular pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory properties . Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate potential applications in developing new antimicrobial agents.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is being explored for its role in agrochemistry. Its ability to act as a herbicide or pesticide is under investigation due to its structural similarity to other known agrochemicals.

Synthetic Routes and Derivatives

Several synthetic methods have been developed to produce this compound efficiently. These methods often involve nucleophilic substitution reactions, where the chloromethyl group can be replaced by various nucleophiles, leading to a range of derivatives with enhanced biological activities.

Common Synthetic Methods

  • Nucleophilic substitution
  • Electrophilic aromatic substitution
  • Lithiation followed by electrophilic trapping

These synthetic strategies allow for the generation of diverse derivatives that can be screened for various biological activities.

Mechanism of Action

The mechanism of action of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
This compound Chloromethyl (C5), Trifluoromethyl (N1) C5H4ClF3N2 184.55 High reactivity for synthesis; agrochemical intermediates
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Cl (C5), CF3 (C3), Methyl (N1), Carbaldehyde (C4) C7H4ClF3N2O 248.57 Solid-state stability; aldehyde enables condensation reactions
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF3-1H-pyrazole 4-ClPh (C5), 4-MeOPh (N1), CF3 (C3) C17H12ClF3N2O 352.74 Aromatic groups enhance pesticidal activity
5-Chloromethyl-1-methylpyrazole Chloromethyl (C5), Methyl (N1) C5H7ClN2 130.58 Simpler structure; intermediate in heterocyclic synthesis
Trifluoromethyl (-CF3) Group
  • Electron-Withdrawing Effect : Stabilizes the pyrazole ring, reducing susceptibility to oxidative degradation. This is critical in agrochemicals (e.g., 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF3-1H-pyrazole) .
  • Lipophilicity : Enhances membrane permeability in bioactive compounds, as seen in GLUT1 inhibitors ().
Chloromethyl (-CH2Cl) Group
  • Reactivity : Enables nucleophilic substitution (e.g., with amines or thiols), making it a key functional handle for derivatization. For example, 5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2091620-75-4) undergoes further modifications for drug discovery .
Aromatic Substitutents
  • 4-Chlorophenyl/4-Methoxyphenyl : Increase steric bulk and π-π stacking interactions, improving binding to biological targets (e.g., enzymes or receptors) .

Physical Properties and Stability

  • Molecular Weight : Compounds with aromatic substituents (e.g., 352.74 g/mol in ) exhibit higher melting points and lower solubility in polar solvents compared to simpler analogs like 5-Chloromethyl-1-methylpyrazole (130.58 g/mol) .
  • Crystallinity : Pyrazoles with planar aromatic groups (e.g., 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole) form stable crystals, aiding in structural characterization .

Biological Activity

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClF3N2C_6H_5ClF_3N_2, with a molecular weight of approximately 233.02 g/mol. The compound features a five-membered ring structure containing two nitrogen atoms, along with electron-withdrawing groups such as chlorine and trifluoromethyl, which enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases lipophilicity and alters pharmacokinetic properties, potentially enhancing binding affinity to biological targets. The chloromethyl group may participate in covalent bonding with target molecules, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial effects comparable to established antibiotics like Streptomycin. This activity is particularly noted against both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Properties : Pyrazole derivatives have been studied for their anti-inflammatory effects. In particular, some compounds demonstrate promising COX-2 inhibitory activity, suggesting potential use in treating inflammatory diseases .
  • Analgesic Effects : The compound has been evaluated for analgesic properties, contributing to its potential as a therapeutic agent in pain management .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. Notable findings include:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested for antimicrobial efficacy. Among them, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Anti-inflammatory Evaluation : In a carrageenan-induced rat paw edema model, compounds derived from the pyrazole structure demonstrated significant reductions in inflammation. The most effective derivatives showed IC50 values lower than that of standard anti-inflammatory drugs like diclofenac sodium .

Synthesis Pathways

The synthesis of this compound typically involves several key reactions:

  • Nucleophilic Substitution : The chloromethyl group can be substituted using nucleophiles such as sodium azide or potassium cyanide.
  • Oxidation/Reduction Reactions : These reactions can modify the oxidation state of the compound, affecting its reactivity and biological activity.
  • Formation of Derivatives : By altering substituents on the pyrazole ring, researchers can develop derivatives with enhanced or targeted biological activities.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
5-Chloro-4-(chloromethyl)-1-methyl-3-trifluoromethyl-1H-pyrazoleContains a phenyl groupExhibits different biological activities due to phenyl substitution
5-Chloro-(trifluoromethyl)-1H-pyrazoleLacks chloromethyl groupFocused more on antifungal activities
5-Chloro-4-(chloromethyl)-1,2,3-thiadiazoleContains thiadiazole instead of pyrazoleDifferent reactivity patterns due to sulfur presence

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

  • Methodology : A two-step approach is recommended. First, introduce the trifluoromethyl group via nucleophilic substitution using trifluoromethyl chloride under anhydrous conditions with a palladium catalyst. Second, install the chloromethyl group by reacting the intermediate with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid like AlCl₃. Control reaction temperature (50–70°C) and monitor progress via TLC or HPLC to optimize yield .
  • Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates. Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm substituent positions and integration ratios. The trifluoromethyl group appears as a singlet (~δ 120–125 ppm in ¹³C NMR), while the chloromethyl group shows a triplet near δ 4.5–5.0 ppm in ¹H NMR .
  • FTIR : Look for C-F stretching vibrations at 1100–1250 cm⁻¹ and C-Cl bonds at 550–750 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ≈ 229.03 Da) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The trifluoromethyl group is electron-withdrawing, reducing electron density at the pyrazole ring, while the chloromethyl group can act as a weak electron donor via hyperconjugation.
  • Experimental Validation : Compare reaction rates in Suzuki-Miyaura couplings using para-substituted aryl boronic acids. Lower yields are expected with electron-deficient partners due to reduced electrophilicity at the coupling site .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural confirmation?

  • Methodology :

  • Control Experiments : Synthesize a deuterated analog to assign ambiguous peaks.
  • 2D NMR : Use HSQC and HMBC to correlate proton-carbon interactions and confirm connectivity.
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals in ethanol/water mixtures (slow evaporation at 4°C) .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodology :

  • Stability Studies : Monitor degradation kinetics via HPLC at varying pH (1–14). The compound is prone to hydrolysis at pH > 10 due to nucleophilic attack on the chloromethyl group.
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit radical-mediated degradation .

Q. How can molecular docking predict the biological activity of derivatives of this compound?

  • Methodology :

  • Target Selection : Prioritize enzymes like carbonic anhydrase or cyclooxygenase (COX-2), which have known interactions with trifluoromethylpyrazoles .
  • Docking Workflow : Use AutoDock Vina with PyMOL for visualization. Set grid boxes around active sites (e.g., COX-2: x=15Å, y=15Å, z=15Å). Validate results with MD simulations (100 ns) to assess binding stability .

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